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Canola oil alkylamines, hydrogenated

Cat. No.: B1169468
CAS No.: 125328-41-8
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Description

Evolution of Oleochemical Amine Chemistry and Derivatives from Renewable Resources

The landscape of chemical raw materials is undergoing a transformative shift, moving progressively from petroleum-based feedstocks to natural oils and fats basf.comfosfa.org. This evolution underpins the rise of oleochemicals, which are organic compounds produced through the processing of renewable resources such as vegetable oils, animal fats, and even recycled cooking oils technoilogy.it. Historically, the production of fatty nitriles and fatty amines from these renewable resources has emerged as an attractive pathway for synthesizing highly specialized chemicals with diverse applications basf.com.

The foundational processes in oleochemical manufacturing involve splitting, distillation, fractionation, separation, hydrogenation, and methylation of natural oils and fats fosfa.org. Specifically, fatty amines, including those derived from canola oil, are typically obtained from triglycerides through a reaction with ammonia (B1221849), followed by a crucial hydrogenation step oc-praktikum.de. Advanced synthetic methodologies, such as the "hydrogen borrowing" approach, further exemplify this evolution. This method, which utilizes bio-based alcohols abundant in natural compounds, offers a sustainable route to amines by producing water as the sole byproduct, thus promoting atom economy and green chemistry principles rsc.org. The increasing availability of biomass on a large scale positions these catalytic methods as viable substitutes for conventional petrochemical routes, fostering a more sustainable chemical industry rsc.orgrsc.org.

Significance of Hydrogenated Alkylamines from Renewable Sources in Sustainable Technologies

Hydrogenated alkylamines derived from renewable sources are pivotal in the advancement of sustainable technologies due to their inherent properties and environmental advantages. Oleochemicals, by their very nature, are renewable, biodegradable, and contribute to reduced carbon emissions compared to their petrochemical counterparts technoilogy.it. This makes them essential components in manufacturing processes that prioritize green chemistry and environmental stewardship technoilogy.it.

Hydrogenated rape-oil alkyl amines, a relevant classification encompassing canola oil alkylamines, find utility across numerous industrial applications . Their unique properties allow them to serve as effective surfactants in cleaning products, personal care items, and industrial cleaners . They are also employed as corrosion inhibitors, protecting metal surfaces, particularly in aqueous environments . Furthermore, certain derivatives have been explored as fuel additives to enhance fuel stability and performance .

Scope and Objectives of Research on Canola Oil Alkylamines, Hydrogenated

Research pertaining to this compound, and their precursors or related derivatives, encompasses a broad spectrum of objectives primarily centered on enhancing sustainability, performance, and understanding their interactions within various systems. A key objective involves developing and optimizing efficient and sustainable synthesis methodologies that leverage bio-based feedstocks, thereby resolving issues tied to fossil-dependent production rsc.orgrsc.org. This includes exploring novel catalytic methods that improve reaction selectivity and functional group tolerance, especially when converting complex biomass components into desired amine structures .

Specific research efforts have investigated the characteristics of blends of canola oil and fully-hydrogenated canola oil, focusing on their polymorphic behavior and crystal morphology researchgate.net. This work aims to understand how enzymatic interesterification affects their rheological properties, with the goal of formulating healthier fats suitable for industrial applications like margarine and pastry shortenings researchgate.net. For the broader category of long-chain aliphatic amines, which includes hydrogenated canola oil alkylamines, a significant research and management objective is to minimize their release into surface water to ensure the protection of aquatic organisms canada.ca. This involves ongoing monitoring and evaluation of risk management actions to achieve protective environmental levels canada.ca. Ultimately, the overarching research objectives are directed towards optimizing the production and application of these compounds to further integrate them into a circular value chain, moving from biomass refining to their implementation in diverse sustainable technologies rsc.org.

Properties

CAS No.

125328-41-8

Molecular Formula

C8 H8 Cl N O2

Synonyms

Canola oil alkylamines, hydrogenated

Origin of Product

United States

Synthetic Pathways and Advanced Production Methodologies for Canola Oil Alkylamines, Hydrogenated

Precursor Derivation from Canola Oil Fatty Acids and Triglycerides

Canola oil, predominantly composed of triglycerides, serves as the primary renewable feedstock for these alkylamines. The initial steps involve breaking down these complex lipids into more reactive forms suitable for subsequent amination.

Esterification and Nitrile Formation from Canola Oil

The derivation of precursors often begins with the transesterification or hydrolysis of canola oil to yield fatty acids or fatty acid methyl esters. Transesterification of canola oil with methanol (B129727), often catalyzed by substances like sulfuric acid (H₂SO₄), produces fatty acid methyl esters (FAMEs) acs.orgdergipark.org.trresearchgate.netscielo.org.mx. This process is crucial as it transforms the triglycerides into more manageable and reactive fatty ester molecules dergipark.org.tr.

Subsequently, these fatty acids or fatty acid esters are converted into fatty nitriles through the "Nitrile Process." This reaction involves heating the fatty acids with ammonia (B1221849) (NH₃) at elevated temperatures, typically above 250 °C, in the presence of metal oxide catalysts such as alumina (B75360) (Al₂O₃) or zinc oxide (ZnO) wikipedia.org. The process involves the formation of a fatty amide intermediate, which then dehydrates to form the fatty nitrile tue.nl. An alternative and more energy-efficient approach involves the direct one-step vapor-phase thermocatalysis of triglycerides with ammonia, utilizing heterogeneous solid acid catalysts like vanadium pentoxide (V₂O₅), iron oxide (Fe₂O₃), zirconium dioxide (ZrO₂), and zinc oxide (ZnO), which have shown high yields of fatty nitriles acs.orgnih.gov.

Table 1: Representative Catalysts for Fatty Nitrile Formation

Catalyst TypeConditions (Typical)NotesReferences
Metal Oxides (e.g., Al₂O₃, ZnO)>250 °C, with NH₃Conventional "Nitrile Process" from fatty acids; involves amide intermediate dehydration. wikipedia.orgtue.nl
Sulfuric Acid (H₂SO₄)Transesterification of canola oil with methanolForms fatty acid methyl esters (FAMEs), which are then converted to nitriles. acs.orgdergipark.org.trresearchgate.net
V₂O₅, Fe₂O₃, ZrO₂, ZnOVapor-phase thermocatalysis of triglycerides with NH₃One-step process; yields correlate positively with catalyst acidity. acs.orgnih.gov

Fatty Amine Precursors from Canola Oil

The direct precursors for the hydrogenated canola oil alkylamines are the fatty nitriles (RCN) derived from the oil's fatty acid profile wikipedia.orggoogle.comiqatalyst.com. These fatty nitriles contain the carbon backbone inherited from the canola oil's fatty acids, and their subsequent hydrogenation leads to the formation of the desired alkylamines wikipedia.orggoogle.com. The hydrogenation step specifically targets the nitrile group (-C≡N) to convert it into an amine group (-CH₂NH₂) google.comgoogle.com.

Catalytic Hydrogenation Processes for Amine Synthesis

The conversion of fatty nitriles into alkylamines is primarily achieved through catalytic hydrogenation, a critical step that determines the final product's saturation level and the distribution of primary, secondary, and tertiary amines.

Homogeneous Catalysis in Alkylamine Production

Homogeneous catalysis offers advantages in terms of high selectivity and atom efficiency under mild reaction conditions, although catalyst recovery can be a significant challenge researchgate.netacs.org. Research has explored the use of homogeneous transition metal catalysts for the synthesis of fatty amines. For instance, rhodium/phosphine catalyst complexes have been investigated in aqueous microemulsion systems for hydroaminomethylation reactions, demonstrating good yields and regioselectivities exceeding 97% . Furthermore, homogeneous catalyst systems comprising copper stearate (B1226849) and nickel stearate, often stabilized by barium stearate, have been successfully employed for the synthesis of fatty tertiary amines from fatty alcohols researchgate.netgoogle.com.

Heterogeneous Catalysis for Alkylamine Production (e.g., Copper Chromite)

Heterogeneous catalysis is widely favored in industrial settings due to the easier separation and recycling of the catalyst from the reaction mixture.

Nickel Catalysts: Nickel-based catalysts are among the most commonly utilized heterogeneous catalysts for the hydrogenation of fatty nitriles wikipedia.orggoogle.comiqatalyst.comevonik.comrsc.org. Activated nickel powder catalysts (e.g., Metalyst® MC, KALCAT™, MONCAT™) and supported nickel catalysts (e.g., nickel on silica) are extensively employed iqatalyst.comevonik.comrsc.org. While nickel catalysts are cost-effective and productive, historical applications in hardening oils have sometimes been associated with lower selectivity to monounsaturated fatty acids and the formation of unhealthy trans-configured acids rsc.org. More recent advancements include silica-supported ultra-small nickel nanoparticles, which have demonstrated high activity and selectivity for the production of primary amines from various nitriles under relatively mild conditions rsc.org.

Copper Chromite Catalysts: Copper chromite (CuCr₂O₄) catalysts are industrially significant for hydrogenating various functional groups researcher.lifesemanticscholar.org. They are effective in the conversion of oleochemical feedstocks, including the amination of fatty alcohols semanticscholar.orgdmcglobal.sg. These catalysts exhibit unique performance for the selective hydrogenation of vegetable oils and are employed in both vapor-phase and liquid-phase processes researcher.lifenih.gov. However, the high toxicity associated with chromium and related disposal challenges have spurred research into chromium-free alternatives researcher.lifesemanticscholar.orgnih.gov.

Other Heterogeneous Catalysts: Cobalt catalysts, including Raney cobalt and supported cobalt variants, are also frequently used for the hydrogenation of nitriles google.com. Palladium (Pd/C) and Platinum (Pt/Al₂O₃) catalysts have been studied for nitrile hydrogenation, but their selectivity towards primary amines can sometimes be lower compared to nickel or cobalt-based systems .

Table 2: Key Heterogeneous Catalysts for Fatty Nitrile Hydrogenation

Catalyst TypeCommon Forms/SupportTypical ApplicationsNotesReferences
NickelRaney Ni, activated Ni powder, Ni on silicaGeneral hydrogenation of fatty nitriles to aminesCost-effective, high activity; can form by-products in some applications; modern variants show high selectivity to primary amines under optimized conditions. wikipedia.orggoogle.comiqatalyst.comevonik.comrsc.orgrsc.org
Copper ChromiteCuCr₂O₄Hydrogenation of functional groups, amination of fatty alcoholsIndustrially important for oleochemicals; toxicity concerns drive research for alternatives. wikipedia.orgresearcher.lifesemanticscholar.orgdmcglobal.sgnih.gov
CobaltRaney Co, supported CoGeneral hydrogenation of nitriles to aminesFrequently used, particularly for primary amine synthesis. google.com
Palladium (Pd/C)Palladium on carbonNitrile hydrogenationCan achieve high conversion at mild temperatures and pressures, but selectivity to primary amines may be low.
Platinum (Pt/Al₂O₃)Platinum on aluminaNitrile hydrogenationCan achieve high conversion, but selectivity to primary amines may be limited.

Optimization of Reaction Parameters in Hydrogenation (Temperature, Pressure, Catalyst Loading)

The efficiency and selectivity of the hydrogenation process are highly dependent on the careful control and optimization of various reaction parameters.

Temperature and Pressure: High temperatures are characteristic of the initial nitrile formation step (>250 °C) wikipedia.org. For the hydrogenation of nitriles to amines, reaction temperatures typically range from 80 °C to 200 °C google.comgoogle.com. For primary amine synthesis, a two-stage process can be employed: 80–160 °C in the first step followed by 140–180 °C in the second for saturated amines google.com. Higher temperatures can sometimes favor the formation of shorter-chain nitriles acs.org. Hydrogen pressure is a critical factor, with industrial processes often operating at elevated pressures, ranging from 30 to 80 bar google.com. For specific catalysts like rhodium, pressures of about 1 to 13 bar (15 to 200 psig) have been shown to be effective for achieving primary amines google.com. Optimal results with nickel nanoparticles on SiO₂ have been reported at 80 °C with 35 bar of hydrogen pressure rsc.org.

Catalyst Loading: The amount of catalyst used directly impacts the reaction rate and conversion. Research indicates that achieving high conversion rates often requires a minimum catalyst loading, for instance, at least 1 mol% for Pd/C . Highly efficient manganese catalysts have shown excellent conversion and selectivity with relatively low catalyst loadings, such as 0.5 mol% researchgate.net.

Ammonia Concentration: The presence of excess ammonia during the hydrogenation of fatty nitriles is a crucial strategy to enhance the selectivity towards primary amines and suppress the formation of unwanted secondary and tertiary amines wikipedia.orggoogle.comgoogle.comgoogle.com. In the absence of ammonia, secondary and tertiary amines are more readily produced as by-products wikipedia.org. Ammonia helps by competitively adsorbing onto the catalyst surface, thus hindering the side reactions that lead to secondary and tertiary amine formation from the primary amine product wikipedia.orggoogle.com.

Solvent System: The choice of solvent can also influence the reaction. Methanol is a common solvent used in these hydrogenations rsc.org. Utilizing a two-phase solvent system, comprising an immiscible organic solvent and water, in conjunction with a basic substance and a rhodium catalyst, has demonstrated high conversion and selectivity for primary aminomethyl groups google.com.

Table 3: Optimized Reaction Parameters for Fatty Nitrile Hydrogenation

ParameterRange/ConditionImpact on ReactionReferences
Temperature80–200 °C (hydrogenation); >250 °C (nitrile formation)Influences reaction rate, selectivity, and product chain length (higher temp. can favor shorter nitriles). wikipedia.orgacs.orggoogle.comrsc.orggoogle.com
Pressure (Hydrogen)1–80 barEssential for driving the hydrogenation reaction; can impact conversion and selectivity. google.comgoogle.comrsc.orggoogle.com
Catalyst LoadingTypically 0.05-10 mol%Directly affects conversion rate; optimized loadings lead to high efficiency and selectivity. researchgate.net
Ammonia PresenceExcess ammonia recommendedCrucial for promoting primary amine selectivity by suppressing secondary/tertiary amine formation. wikipedia.orggoogle.comgoogle.comgoogle.com
SolventMethanol, two-phase systems (e.g., organic/water)Influences reaction kinetics, solubility of reactants/products, and catalyst performance. google.comrsc.org

Novel Synthetic Approaches and Green Chemistry Principles

The production of fatty amines from renewable sources like vegetable oils, including canola oil, is an area of ongoing research and development, with a focus on improving efficiency and reducing environmental impact compared to traditional chemical processes bbeu.orgresearchgate.netresearchgate.net. Traditional methods often involve harsh reaction conditions, high energy consumption, and the use of toxic metal catalysts bbeu.orgresearchgate.net.

Enzymatic Synthesis Routes for Oleochemical Derivatives

Enzymatic synthesis routes offer a greener alternative for producing oleochemical derivatives, including precursors to fatty amines. Lipases, a class of hydrolases, are increasingly employed as biocatalysts in enzymatic amidation reactions, replacing conventional chemical procedures scielo.brresearchgate.net. These reactions can be carried out under milder conditions (e.g., lower temperatures and atmospheric pressure), leading to reduced production costs and higher selectivity with fewer unwanted by-products .

For instance, fatty amides, which are intermediates in some fatty amine syntheses, have been successfully synthesized from palm olein and urea (B33335) using a one-step lipase-catalyzed reaction, achieving high conversion percentages (e.g., 96%) nih.gov. This method benefits from the renewable nature of raw materials, a simpler reaction procedure, and environmental friendliness nih.gov. Similarly, other studies have reported enzymatic synthesis of fatty acid amides from various microbial lipids and vegetable oils using lipases, demonstrating high catalytic efficiency and selectivity researchgate.netbiorxiv.org.

A promising biocatalytic alternative for the direct synthesis of primary fatty amines from renewable triglycerides and oils involves a one-pot tandem cascade utilizing a carboxylic acid reductase (CAR) and a transaminase (ω-TA) researchgate.netresearchgate.netnih.gov. This approach allows for the amination of both saturated and unsaturated fatty acids (C6 to C18), achieving high conversions (up to 96%) under mild conditions researchgate.netresearchgate.net. This method offers advantages over traditional methods, such as higher selectivity, milder reaction conditions, and reduced energy consumption, contributing to a more sustainable production process bbeu.org.

Solvent-Free and Supercritical Fluid Methodologies for Amine Production

The development of solvent-free methodologies aligns with green chemistry principles by eliminating the need for often toxic and flammable organic solvents, simplifying downstream processing, and reducing waste researchgate.netcaltech.edu.

For the production of fatty amides, a precursor to amines, techniques for solvent-free synthesis have been developed. For example, monosubstituted fatty amides can be synthesized by the condensation of an amine with a triacylglycerol (such as those found in vegetable oils like canola oil) where the primary amine acts as both reagent and solvent. This method avoids the need for additional organic solvents or catalysts and can be conducted at low temperatures and ambient pressure researchgate.net. Similarly, amidation of carboxymethyl cellulose (B213188) derivatives with long-chain amines has been successfully carried out at high temperatures in heterogeneous conditions, without solvents, catalysts, or coupling agents, offering a sustainable alternative to conventional amidation .

While direct specific examples of supercritical fluid methodologies for "Canola oil alkylamines, hydrogenated" are not extensively detailed, supercritical fluids, particularly supercritical carbon dioxide (scCO2), are recognized as environmentally benign solvents in various chemical processes due to their unique properties, such as tunable solvency and ease of separation from products caltech.edu. Their application in amine production is an area of interest for developing more sustainable processes. For instance, solvent-free synthesis of magnetic nanoparticles has been demonstrated at room temperature using surfactants like oleylamine, highlighting the potential for solvent-free conditions in reactions involving long-chain alkylamines or their precursors caltech.edu.

Purity Assessment and Separation Techniques in Production

Purity assessment and effective separation techniques are critical steps in the production of high-quality "this compound." The final product is typically a mixture of different chain lengths and degrees of saturation evonik.com.

Purity Assessment: Common analytical methods for assessing the purity and composition of fatty amines include gas chromatography (GC) and high-performance liquid chromatography (HPLC) uta.edunih.gov.

Gas Chromatography (GC): GC is a widely used technique for separating and quantifying long-chain fatty amines. Ionic liquid-based capillary columns have been shown to effectively separate trifluoroacetylated fatty amines, allowing for the resolution of linear primary fatty amines with C12 to C22 chain lengths in less than 25 minutes with mass spectrometry (MS) identification uta.edunih.gov. This method can differentiate between various chain lengths and degrees of saturation, which is crucial for characterizing the mixture derived from hydrogenated canola oil. The retention factors in GC are linearly related to the alkyl chain length nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrospray ionization-mass spectrometry (ESI-MS) detection, provides an alternative for analyzing native fatty amines. It can identify and detect individual amines even when partial coelution occurs, providing results consistent with GC-FID nih.gov.

Separation Techniques: Achieving high purity for fatty alkylamines often relies on various separation techniques, primarily fractional distillation .

Fractional Distillation: This is the primary commercial method for isolating high-purity alkyl amines from the complex mixtures obtained after synthesis . The process leverages the differences in boiling points of the various homologous primary, secondary, and tertiary amines, as well as any unconverted hydrocarbons or by-products google.comoup.comgoogle.com.

Liquid-Liquid Extraction: For separating mixtures of mono-, di-, and trioctylamines, liquid-liquid extraction using an aqueous mineral acid solution and a nonpolar organic solvent has been demonstrated researchgate.net. This method allows for the recovery of different amine types with minimal losses. While demonstrated for shorter chain amines, the principle can be extended to the separation of long-chain fatty amines.

Thermal Separation Techniques: Impurities such as paraffins, unreacted olefins, alkyl halides, and oxygenates can be removed from crude fatty tertiary amine products using thermal separation techniques like flash stills and topping columns google.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Stearylamine (Octadecan-1-amine)15793 fishersci.cawikidata.org
Palmitic amine (Hexadecan-1-amine)*12053 nih.gov
This compoundMixture of saturated fatty amines, primarily C18 (stearylamine) and C16 (palmitic amine) derived from hydrogenated canola oil. No single CID for the mixture.

*Note: Palmitic acid is CID 985 wikipedia.org. Palmitic amine (hexadecan-1-amine) is a component of the hydrogenated mixture derived from canola oil. CID 12053 for Hexadecan-1-amine (palmitic amine) nih.govresearchgate.net. Stearylamine CID 15793 fishersci.cawikidata.orgsci-toys.comnih.gov.this compound, represent a class of saturated long-chain alkylamines derived from canola oil, a natural feedstock rich in unsaturated fatty acids such as oleic, linoleic, and linolenic acids. The "hydrogenated" designation implies that the unsaturated alkyl chains originally present in the canola oil have undergone a saturation process, yielding a mixture predominantly composed of C18 saturated alkylamines, such as stearylamine, and potentially C16 saturated alkylamines, like palmitic amine, depending on the specific composition of the source canola oil and the degree of hydrogenation wikipedia.org. Stearylamine, chemically known as octadecan-1-amine, is a prominent component of such hydrogenated fatty amine mixtures fishersci.cawikidata.orgsci-toys.com.

Novel Synthetic Approaches and Green Chemistry Principles

Research into the production of fatty amines from renewable sources, including canola oil, increasingly emphasizes novel synthetic approaches that adhere to green chemistry principles. The goal is to enhance efficiency and minimize the environmental footprint, moving away from conventional chemical processes that typically involve harsh conditions, high energy consumption, and the use of toxic metal catalysts bbeu.orgresearchgate.net.

Enzymatic Synthesis Routes for Oleochemical Derivatives

Enzymatic synthesis offers a more sustainable pathway for producing oleochemical derivatives, which include crucial precursors to fatty amines. Lipases, a category of hydrolytic enzymes, are gaining prominence as biocatalysts for enzymatic amidation reactions, providing a milder alternative to traditional chemical methods scielo.brresearchgate.net. These enzyme-catalyzed reactions can proceed under gentler conditions, such as lower temperatures and atmospheric pressure, resulting in reduced operational costs and improved selectivity with fewer undesirable by-products .

For example, fatty amides, which serve as intermediates in certain fatty amine syntheses, have been successfully produced from palm olein and urea through a single-step lipase-catalyzed reaction, achieving high conversion rates of up to 96% nih.gov. This methodology leverages the advantages of renewable raw materials, a simplified reaction procedure, and environmental compatibility nih.gov. Other studies have similarly reported efficient enzymatic synthesis of fatty acid amides from diverse microbial lipids and vegetable oils, demonstrating the high catalytic efficiency and specificity of lipases researchgate.netbiorxiv.org.

A significant development in this area is a biocatalytic cascade enabling the direct, one-pot synthesis of primary fatty amines from renewable triglycerides and oils. This innovative approach couples a carboxylic acid reductase (CAR) with a transaminase (ω-TA) researchgate.netresearchgate.netnih.gov. This system facilitates the amination of both saturated and unsaturated fatty acids (ranging from C6 to C18), yielding conversions as high as 96% under mild conditions researchgate.netresearchgate.net. The benefits of this enzymatic approach include enhanced selectivity, milder reaction conditions, and reduced energy consumption, all contributing to a more sustainable production paradigm bbeu.org.

Solvent-Free and Supercritical Fluid Methodologies for Amine Production

The adoption of solvent-free methodologies aligns with the tenets of green chemistry by eliminating the need for often toxic, flammable, or hazardous organic solvents. This not only simplifies downstream processing but also significantly reduces waste generation researchgate.netcaltech.edu.

In the context of fatty amide production, which can serve as a precursor to amines, solvent-free synthetic techniques have been developed. For instance, monosubstituted fatty amides can be synthesized by condensing an amine with a triacylglycerol (readily available from vegetable oils like canola oil), wherein the primary amine functions as both the reagent and the reaction medium. This eliminates the necessity for additional organic solvents or catalysts and can be conducted at low temperatures and ambient pressure researchgate.net. Similarly, the amidation of carboxymethyl cellulose derivatives with long-chain amines has been achieved effectively at high temperatures under heterogeneous conditions, without the use of solvents, catalysts, or coupling agents, presenting a more sustainable alternative to conventional amidation processes .

While extensive specific examples of supercritical fluid methodologies directly applied to "this compound" are not widely detailed, supercritical fluids, particularly supercritical carbon dioxide (scCO2), are recognized for their environmentally benign characteristics as solvents in various chemical syntheses. Their tunable solvency and ease of separation from reaction products make them attractive for developing sustainable processes caltech.edu. For example, the solvent-free synthesis of magnetic nanoparticles has been demonstrated at room temperature using surfactants like oleylamine, underscoring the potential for solvent-free conditions in reactions involving long-chain alkylamines or their precursors caltech.edu.

Purity Assessment and Separation Techniques in Production

Ensuring the purity and consistent quality of "this compound" necessitates rigorous purity assessment and effective separation techniques during their production. The final product is typically a complex mixture varying in alkyl chain lengths and degrees of saturation evonik.com.

Purity Assessment: The primary analytical methods employed for assessing the purity and characterizing the composition of fatty amines are gas chromatography (GC) and high-performance liquid chromatography (HPLC) uta.edunih.gov.

Gas Chromatography (GC): GC is a widely utilized and powerful technique for the separation and quantification of long-chain fatty amines. The use of ionic liquid-based capillary columns has demonstrated efficacy in separating trifluoroacetylated fatty amines, enabling the resolution of linear primary fatty amines with chain lengths from C12 to C22 in under 25 minutes, with subsequent identification via mass spectrometry (MS) uta.edunih.gov. This capability is crucial for characterizing the diverse mixture obtained from hydrogenated canola oil. The retention factors observed in GC exhibit a linear correlation with the alkyl chain length, facilitating precise analysis nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with electrospray ionization-mass spectrometry (ESI-MS) detection, offers an alternative analytical platform for native fatty amines. This technique allows for the detection and identification of individual amine components, even in cases of partial coelution, yielding results consistent with those obtained by GC-FID nih.gov.

Separation Techniques: Attaining high purity for fatty alkylamines largely depends on efficient separation techniques, with fractional distillation being a cornerstone in commercial production .

Fractional Distillation: This is the most common commercial method for isolating high-purity alkyl amines from the intricate mixtures generated during synthesis . This process leverages the differences in boiling points among the various homologous primary, secondary, and tertiary amines present, as well as any unreacted hydrocarbons or side-products google.comoup.comgoogle.com.

Liquid-Liquid Extraction: For the separation of mixtures comprising mono-, di-, and trioctylamines, liquid-liquid extraction has been effectively demonstrated. This technique involves the use of an aqueous mineral acid solution in conjunction with a nonpolar organic solvent, allowing for the recovery of different amine types with minimal losses researchgate.net. While this method has been shown for shorter-chain amines, its underlying principles are applicable to the separation of long-chain fatty amines.

Thermal Separation Techniques: Impurities such as paraffins, unreacted olefins, alkyl halides, and oxygenates can be effectively removed from crude fatty tertiary amine products through thermal separation techniques, including the use of flash stills and topping columns google.com.

Industrial and Technological Applications of Canola Oil Alkylamines, Hydrogenated

Role in Surfactant Systems and Emulsification Technologies

Canola oil alkylamines, hydrogenated, function effectively as surfactants and emulsifiers, critical components in a wide array of industrial processes and products.

Cationic Surfactant Properties and Mechanisms

As long-chain aliphatic amines, this compound, exhibit cationic surfactant properties nih.govnih.gov. These compounds are typically synthesized through the hydrogenation of fatty nitriles, which are themselves derived from the reaction of fatty acids or esters (originating from oils like canola or tallow) with ammonia (B1221849) wikipedia.org.

A hallmark of cationic surfactants is their amphiphilic structure, possessing both a hydrophilic (water-loving) polar head group and a lipophilic (oil-loving) nonpolar tail nih.gov. This molecular architecture allows them to adsorb at interfaces, such as oil-water boundaries, effectively reducing interfacial and surface tension nih.gov. The mechanism of action for cationic surfactants involves their positively charged head group interacting with negatively charged surfaces or interfaces, facilitating their surface activity nih.govnih.gov. This enables them to function as efficient emulsifiers, dispersants, wetting agents, and foaming agents nih.gov.

Applications in Industrial Emulsions and Dispersions

This compound, and similar long-chain aliphatic amines or hydrogenated rape-oil alkyl amines, find extensive use as surfactants in a variety of industrial contexts, including cleaning products, personal care products, and industrial cleaners.

One significant application is their role as emulsifiers in asphalt (B605645) emulsions, encompassing slow, medium, and rapid setting cationic formulations employed in road paving and repair, as well as for tack and priming coats nih.gov. In these applications, cationic emulsifiers are utilized at low concentrations and are crucial for improving the adherence of asphalt to aggregate materials nih.gov.

Furthermore, highly hydrogenated vegetable oils, including those derived from canola, can be formulated into water emulsions using cationic emulsification methods. These emulsions exhibit barrier and coating characteristics akin to those containing petroleum-derived waxes. Such wax emulsions are industrially applied in various areas:

Coatings: Used for paper and wood.

Polishes and Cosmetics: Integrated into formulations for these sectors.

Inks, Paints, and Adhesives: Serve as components in these materials.

Fruit Coatings: Applied to reduce moisture loss and extend product shelf life.

Gypsum Products: Employed to enhance moisture resistance.

These alkylamines also serve as emulsifiers for polar oils, such as vegetable oils and esters. They are also utilized in the production of polyurethane foams, acting as key formulating agents nih.gov.

Corrosion Inhibition Mechanisms and Formulations in Material Science

This compound, are recognized for their efficacy as corrosion inhibitors, safeguarding metal surfaces from degradation.

Adsorption Phenomena on Metal Surfaces

Alkylamines, including those derived from canola oil, are effective corrosion inhibitors. Their primary mechanism of action involves adsorption onto metal surfaces, forming a protective film. This film acts as a physical barrier, impeding the dissolution of the metal by corrosive agents in the surrounding environment.

These compounds are characterized as film-forming amines. The chemistry of film-forming alkyl polyamines, which includes multiple heteroatom functionalities along their polymeric chains, facilitates several points of adhesion to the metal surface. This multi-point attachment contributes to the formation of a robust and integral protective film under diverse conditions. The nitrogen atoms in the alkylamine structure, particularly when converted into quaternary ammonium (B1175870) compounds, can adsorb onto metal surfaces, which often carry a negative charge due to adsorbed anions like chloride. This interaction leads to the formation of a protective layer. The adsorption mechanism is often described as chemisorption, where a chemical bond forms between the inhibitor molecules and the metal surface.

Effectiveness in Aqueous and Non-Aqueous Systems

This compound (and related long-chain alkyl amines derived from rapeseed oil), demonstrate effectiveness as corrosion inhibitors across a range of media, including aqueous environments. Amine-based corrosion inhibitors are specifically designed for use in various organic or aqueous systems.

For instance, filming amines can provide effective corrosion inhibition in both sweet and sour environments. These inhibitors have the ability to oil-wet metal surfaces, which is crucial for corrosion protection, contrasting with nonionic dispersants that tend to water-wet steel.

Corrosion inhibitor compositions containing alkylamine groups are vital for protecting metal surfaces in oil and gas field operations where equipment is exposed to corrosive mixtures. The efficacy of these inhibitors extends to various liquid phases, including purely aqueous solutions, non-aqueous liquids (such as crude oil), and common water/oil mixtures or emulsions. They are formulated to be stable and effective even at elevated temperatures, with some formulations designed to operate above 100°C or 130°C, and are particularly useful in high water cut wells and flow lines. Certain formulations are designed to be dispersible in both water and oil, ensuring their effectiveness in complex oil/water mixtures.

Flocculation and Coagulation Applications in Water Treatment

In water treatment processes, flocculation and coagulation are critical for removing suspended solids and improving water clarity. Flocculants facilitate the aggregation of fine, suspended particles into larger, more easily separable clusters known as flocs. Coagulation initially destabilizes these particles by neutralizing their surface charges, while flocculation subsequently promotes their binding into larger aggregates that can be removed through sedimentation, flotation, or filtration.

Long-chain aliphatic amines, including hydrogenated tallow (B1178427) alkylamines (which share structural similarities with hydrogenated canola oil alkylamines), are employed as flotation agents in mineral extraction nih.govnih.gov. The principles of flotation, where contaminants are caused to rise to the surface for removal, are applicable in water treatment as well. Given their cationic nature, this compound, align with the characteristics of cationic flocculants used in water treatment. Organic coagulants, which can be polymers with cationic charges, are also valued for their high coagulation efficiency and ability to produce less sludge volume.

Interaction with Suspended Particulates

As surface-active agents, this compound, possess properties that enable them to interact with suspended particulates in liquid systems. Their inherent surfactant capabilities, including good wetting and penetrating characteristics, facilitate the dispersion or aggregation of particles, depending on the specific formulation and application conditions. This interaction is fundamental to their use in processes requiring the manipulation of solid-liquid interfaces.

Efficiency in Industrial Wastewater Clarification

In industrial wastewater clarification, the efficiency of this compound, stems from their ability to influence the behavior of suspended solids and impurities. Their surface-active nature allows them to act as agents that can promote the agglomeration of fine particulate matter, potentially aiding in the separation of solids from the liquid phase. The compounds' good emulsifying, wetting, and decontamination properties contribute to their potential effectiveness in such applications. However, specific data on their quantitative efficiency in industrial wastewater clarification was not detailed in the available search results.

Agricultural Adjuvant and Formulation Components

This compound, are incorporated into agricultural formulations as adjuvants, enhancing the performance of various agrochemicals.

Enhancement of Herbicide and Pesticide Efficacy

The primary role of this compound, as agricultural adjuvants is to improve the efficacy of herbicides and pesticides. Functioning as wetting agents for agrochemicals, they facilitate better contact between the active ingredients and target surfaces. This enhancement is critical for maximizing the biological activity of the pesticides and herbicides, leading to more effective pest and weed control.

Spreading, Retention, and Penetration Characteristics on Plant Surfaces (e.g., Lipophilic Diffusion)

The surface activity of this compound, significantly influences their spreading, retention, and penetration characteristics on plant surfaces. Their amphipathic nature, meaning they possess both hydrophilic and lipophilic properties, allows them to reduce the surface tension of spray droplets, leading to improved spreading over waxy plant cuticles. This enhanced spreading increases the area of contact and potentially improves the retention of spray droplets on foliage, reducing runoff. Furthermore, their lipophilic components can facilitate the diffusion of active ingredients across the lipid-rich plant cuticle, thereby enhancing the uptake and penetration of herbicides and pesticides into plant tissues.

Applications in Mining and Mineral Processing (e.g., Flotation Agents)

While fatty amines, generally, are known to be used as flotation agents in mining and mineral processing, specific detailed information and research findings pertaining to the application of "this compound" directly as flotation agents were not extensively detailed in the available search results. In such processes, amines typically act as collectors, selectively adsorbing onto the surface of target minerals, rendering them hydrophobic, and allowing them to attach to air bubbles and float to the surface for separation.

Polymer and Coating Additives (e.g., Anti-static Agents, Lubricants)

This compound, serve as valuable additives in the formulation of polymers and coatings, contributing specific functional properties. They can act as polymer modifiers and emulsifiers in synthetic resin emulsion polymerization.

As anti-static agents, these compounds can reduce the accumulation of static electricity in polymers and coatings. This is achieved by their ability to form a conductive layer or by increasing the surface conductivity of the material, thereby dissipating electrical charges. Their inclusion helps prevent issues associated with static build-up, such as dust attraction, electrical discharge, and processing difficulties.

Additionally, hydrogenated fatty amines, a class to which this compound, belong, can impart lubricating properties. While "Hydrogenated Canola Oil" itself is noted as an excellent lubricant, the alkylamine derivatives, particularly in their role as additives, can contribute to the internal and external lubrication of polymer matrices and coatings, improving processing, reducing friction, and enhancing the tactile properties of the final product.

Environmental Fate and Ecotoxicological Considerations of Canola Oil Alkylamines, Hydrogenated

Environmental Distribution and Partitioning

The environmental distribution and partitioning of canola oil alkylamines, hydrogenated, a type of long-chain aliphatic amine, are primarily influenced by their physical and chemical properties, including their interaction with environmental matrices like soil and water canada.cacanada.ca.

Adsorption to Soil and Sediments

Long-chain aliphatic amines, including hydrogenated canola oil alkylamines, exhibit a strong tendency to sorb to dissolved and suspended solids when introduced into aquatic environments canada.cacanada.ca. This sorption characteristic dictates their fate in sediments and soils canada.ca. The modelled partition coefficient for solids-water in soil (Kd) is a crucial determinant, integrating sorption to clays (B1170129) (KCEC) and organic matter (KOC-cationic) canada.ca. Factors such as cation exchange capacity (e.g., type and quantity of clay), organic carbon fraction, and system salinity influence this coefficient canada.ca. As these substances are expected to be positively charged at environmentally relevant pH, their strong sorption to suspended and dissolved solids facilitates their potential transport within the water column or settlement to bed sediment canada.ca. Unpolymerized vegetable oils, the precursors, have also been observed to biodegrade rapidly and completely in sediments, even under anaerobic conditions, particularly when concentrations are below 2% by weight . Higher concentrations may prolong the degradation process over several months .

Volatility and Atmospheric Transport

Due to their physical-chemical properties and intended uses, long-chain aliphatic amines, such as hydrogenated canola oil alkylamines, are not anticipated to be significantly released into the atmosphere canada.ca. The neutral forms of these substances possess very low to moderate vapor pressures canada.ca. Furthermore, at environmentally relevant pH, they are primarily present as cations, which would further reduce their volatility and potential for atmospheric transport canada.ca.

Biodegradation Pathways and Kinetics in Environmental Compartments

Long-chain aliphatic amines are generally not considered persistent in the environment, undergoing biodegradation in various compartments canada.ca. Microbial degradation is recognized as an effective method for breaking down vegetable oils in the environment researchgate.net.

Aerobic Degradation in Water and Soil Systems

This compound, being part of the long-chain aliphatic amines, are not expected to persist in water, sediment, or soil, suggesting susceptibility to aerobic degradation canada.cacanada.ca. Research on canola oil, the primary component from which these alkylamines are derived, demonstrates its significant biodegradability in aerobic conditions. For instance, an Antarctic soil bacterial consortium (BS14) effectively biodegraded canola oil . Kinetic studies have shown that the degradation rate can vary with initial substrate concentration, with high degradation percentages achieved at lower concentrations . The Haldane model has been successfully applied to describe the bacterial growth kinetics and degradation of both waste and pure canola oil . For waste canola oil (WCO), the maximum degradation rate (μmax) was found to be 0.365 min⁻¹, with a maximum tolerated substrate concentration (Sm) of 0.308% . For pure canola oil (PCO), these values were 0.307 min⁻¹ and 0.591%, respectively . Generally, the biodegradability of long-chain fatty acids decreases as their carbon chain length increases and their degree of unsaturation decreases .

Table 1: Aerobic Biodegradation Kinetics of Canola Oil by Antarctic Bacterial Consortium (BS14)

Substrate TypeMaximum Degradation Rate (μmax)Maximum Substrate Tolerated (Sm)Highest Degradation Achieved (at 0.5% initial concentration)
Waste Canola Oil (WCO)0.365 min⁻¹0.308%~93% over 7 days
Pure Canola Oil (PCO)0.307 min⁻¹0.591%~96% over 7 days

Anaerobic Transformation Processes

Anaerobic biodegradation of vegetable oils, including canola oil, can occur in sediments, although it may be inhibited by high concentrations of the oil nih.gov. The presence of ferric hydroxide (B78521) has been shown to alleviate this inhibition, facilitating more complete transformation nih.gov. Studies using sediments enriched on canola oil under iron-reducing conditions demonstrated complete conversion of canola oil to methane (B114726) within approximately 250 days at an initial concentration of 19 g/kg nih.gov. In contrast, under methanogenic conditions at the same concentration, the biotransformation was strongly inhibited, with less than 30% of the oil-derived electron equivalents transferred to methane over a 420-day incubation period nih.gov. This suggests that the microbial community selected in the presence of ferric hydroxide is more resilient to the inhibitory effects of long-chain fatty acids (LCFAs), which are intermediates of vegetable oil metabolism nih.gov.

Table 2: Anaerobic Transformation of Canola Oil in Sediments nih.gov

Environmental ConditionInitial Oil Concentration (g/kg sediments)Conversion of Canola Oil to MethaneTime to Complete Transformation
Methanogenic1.9Rapid and CompleteNot specified (rapid)
Methanogenic19< 30% in 420 days (Strongly Inhibited)Not complete in 420 days
Iron-Reducing1.9Rapid and CompleteNot specified (rapid)
Iron-Reducing19Complete~250 days

Microbial Communities Involved in Degradation

A diverse range of microbial communities contributes to the degradation of vegetable oils in the environment. Both bacterial and fungal strains have been identified as key players, including species from the genera Rhodococcus, Pseudomonas, Enterobacter aerogenes, Arthrobacter, Bacillus, Serratia, Staphylococcus, Aspergillus, Penicillium, Mucor, and Burkholderia researchgate.net. Specific examples include Sphingobacterium thalpophilum QBII-6, Pseudomonas nitroreducens RdI-14, and Bacillus subtilis ssp subtilis GH-5, which demonstrated varying rates and extents of degradation in contaminated samples researchgate.net.

An Antarctic soil bacterial consortium, designated BS14, composed of Pseudomonas, Bacillus, and Rhodococcus genera, has been confirmed to degrade waste canola oil, even in low-temperature conditions . These microbial communities exhibit adaptability and can tolerate the presence of co-contaminants like heavy metals during the biodegradation process . For instance, certain Pseudomonas, Bacillus, and Rhodococcus species can tolerate mercury due to long-term exposure, developing resistance mechanisms . The specific growth rate of bacteria like Rhodococcus erythropolis AQ5-07, involved in canola oil degradation, typically shows a lag phase followed by an exponential growth phase, indicating adaptation to the new environmental conditions and initiation of degradation pathways . The composition of the microbial community, including its adaptation to specific conditions (e.g., iron-reducing versus methanogenic environments), significantly influences the efficiency of anaerobic degradation processes nih.gov.

Ecotoxicity to Non-Target Organisms in Aquatic and Terrestrial Ecosystems

The ecotoxicity of this compound, is primarily assessed within the broader context of long-chain aliphatic amines due to their similar chemical properties and environmental behavior as cationic surfactants. wikipedia.org Experimental data indicates that long-chain aliphatic amines possess the capacity to induce adverse effects in aquatic, sediment, and soil-dwelling organisms even at low concentrations.

Impact on Aquatic Biota (e.g., Algae, Daphnia, Fish)

Long-chain aliphatic amines, including hydrogenated canola oil alkylamines, are recognized for their potential toxicity to aquatic organisms such as algae, invertebrates (like Daphnia), and fish. As cationic surfactants, they tend to sorb to dissolved and suspended solids when released into aquatic environments, influencing their bioavailability and impact.

Ecotoxicity data for various aquatic species with long-chain aliphatic amines (C8-C34) show variability, with a dataset predominantly represented by monoalkyl- and dimethyl-monoamines. Despite this variability, a single Predicted No-Effect Concentration (PNEC) of 0.22 µg/L has been derived for all long-chain aliphatic amines, indicating the concentration below which no adverse effects are expected on aquatic organisms. ottokemi.com

A notable critical toxicity value (CTV) from the dataset for long-chain aliphatic amines comes from a study involving the algae Desmodesmus subspicatus and hexadecyldimethylamine (B57324) (a related long-chain aliphatic amine). This study reported an EC10 (10% Effect Concentration) for algal biomass at 0.43 µg/L (measured concentration). This highlights the sensitivity of primary producers like algae to these compounds.

While specific acute toxicity data (e.g., LC50/EC50 values) directly for "this compound" are not explicitly detailed in the provided search results, the classification of this compound within the broader group of long-chain aliphatic amines implies similar ecotoxicological concerns. General canola oil, as a raw material, has been noted for its low toxicity and rapid degradation in the environment, but this characteristic does not directly translate to the derived alkylamine compounds, which are structurally and functionally different. fishersci.ca

Table 1: Key Aquatic Ecotoxicity Data for Long-Chain Aliphatic Amines (including this compound)

EndpointOrganismValueUnitReferenceNotes
Predicted No-Effect Conc. (PNEC)Aquatic Organisms0.22µg/L ottokemi.comDerived for the entire group of long-chain aliphatic amines
EC10 (Biomass)Desmodesmus subspicatus (Algae)0.43µg/L Critical toxicity value from an analogue (hexadecyldimethylamine)

Effects on Terrestrial Organisms (e.g., Soil Microbes, Plants)

The impact of long-chain aliphatic amines on terrestrial ecosystems, including soil-dwelling organisms and plants, has also been a subject of study. Experimental data indicate that these compounds can cause adverse effects on soil-dwelling organisms at low concentrations.

For plants, an EC25 (25% Effect Concentration) of 52 mg/kg dry weight (dw) for rapeseed shoot length is considered the lowest statistically derived toxicity value in the terrestrial dataset for long-chain aliphatic amines. This particular data point, while referencing rapeseed (the precursor plant to canola), serves as an indicator of potential effects on plant growth from this class of compounds.

Beyond direct chemical toxicity, the cultivation of canola (the plant from which the oil is derived) as a rotational crop has been observed to induce changes in soil microbial community composition. Specifically, it has been reported to lead to decreased microbial biomass, with fungi and arbuscular mycorrhizal (AM) fungi being more susceptible to this effect than bacteria. uni.lu It is important to distinguish that these latter effects pertain to the presence of the canola plant in agricultural rotation rather than the direct application of this compound, to soil.

Bioaccumulation Potential in Non-Human Food Chains

The bioaccumulation potential of long-chain aliphatic amines, including this compound, is an important consideration for their environmental risk assessment. Substances within this group with alkyl chains of C14 and longer are considered to have a high potential for bioaccumulation in aquatic organisms. wikipedia.org Conversely, those with alkyl chains shorter than C14 demonstrate low to moderate bioaccumulation potential.

The bioaccumulation factor (BCF) values are generally observed to increase with increasing alkyl-chain length. For example, hexadecylamine (B48584) (a C16-primary amine) has been experimentally studied, providing insights into the bioaccumulative nature of longer-chain aliphatic amines. While specific BCF data for "this compound" are not explicitly available, its classification as a long-chain aliphatic amine suggests it may exhibit a similar bioaccumulation profile, particularly given its hydrogenated nature which can increase stability. wikipedia.org

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) methodologies for chemical compounds like this compound, aim to identify, evaluate, and mitigate potential negative impacts on the environment. Common methodologies include Failure Mode and Effects Analysis (FMEA), Hazard and Operability Study (HAZOP), and Bow-Tie Analysis, which systematically identify failure points, assess their impacts, and develop mitigation strategies.

Quantitative risk assessments frequently involve the determination of the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC) for organisms. ottokemi.com These values are crucial for characterizing the potential risk by comparing environmental exposure levels to concentrations at which no harmful effects are expected.

The Canadian government, in its draft screening assessment of the "Aliphatic Amines Group," which encompasses this compound, adopted a class-based approach for ecological risk assessment. This approach is deemed appropriate because long-chain aliphatic amines act as cationic surfactants with similar reactivity and ecotoxicity, and they can co-occur and collectively impact the environment. This assessment concluded that long-chain aliphatic amines pose a risk of harm to the environment and proposed their addition to the List of Toxic Substances under the Canadian Environmental Protection Act. wikipedia.org

Proposed risk management objectives for long-chain aliphatic amines include reducing their concentration in surface water to levels below the aquatic PNEC of 0.22 µg/L to protect aquatic organisms. ottokemi.com Quantitative ecological exposure scenarios have been developed to assess releases from various activities, including their production and processing, use as intermediates in the chemical industry, and applications in products like polyurethane foam production, mineral flotation, asphalt (B605645) emulsions, and fertilizers. ottokemi.com

Advanced Analytical Methodologies for Characterization and Quantification of Canola Oil Alkylamines, Hydrogenated

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for separating the complex mixture of components present in hydrogenated canola oil alkylamines, allowing for the identification and quantification of individual or grouped species. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the analysis of major and minor constituents of oils and fats academicjournals.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or suitably derivatized amine compounds, offering both separation and identification capabilities researchgate.netcore.ac.uk. Fatty amines are often produced industrially by the hydrogenation of fatty nitrile intermediates derived from naturally occurring fatty acids researchgate.net. GC-MS analysis has been performed to identify the constituents of raw amine products thermofisher.com. For example, a method to determine fatty alkyl dimethyl tertiary amines by GC using an HP-INNOWax capillary column, hydrogen flame ionization detector (FID), and temperature programming has been developed for quantitative analysis in industrial production nih.gov. This method demonstrated excellent linearity and high recovery for fatty alkyl dimethyl tertiary amines nih.gov.

In GC-MS applications for amine analysis, derivatization is often employed to enhance volatility and thermal stability, making non-volatile alkylamines amenable to GC analysis core.ac.ukresearchgate.net. Alkylamines can be converted to carbamates through derivatization with isobutyl chloroformate for GC-MS determination, showing high accuracy (84.3–99.1%) and low detection limits (1.8–3.9 pg) for various alkylamines core.ac.ukresearchgate.net. However, some derivatization methods for GC-MS may not be capable of measuring tertiary amines due to the absence of a replaceable hydrogen atom core.ac.ukresearchgate.net. A study using an ionic liquid-based capillary column for GC was able to separate trifluoroacetylated primary fatty amines from C12 to C22 chain length in less than 25 minutes using mass spectrometry for identification researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds, including higher molecular weight alkylamines and their derivatives researchgate.netnih.gov. LC-MS resolves challenges intrinsic to GC-MS analysis, such as the lability of certain compounds at high temperatures nih.gov. LC-MS/MS methods are frequently used for quantitative analysis due to their high sensitivity and selectivity researchgate.net.

For the analysis of fatty amines, LC methods have been developed using C18 columns with reversed-phase gradient separation and electrospray ionization mass spectrometry (ESI-MS) detection, allowing for the detection and identification of native amines researchgate.net. HPLC, in particular, has become a commonly used technique due to its convenience, reproducibility, and reliability for quantifying amine concentrations researchgate.net. For instance, a method involving pre-column derivatization with 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) followed by HPLC with a fluorescence detector was successfully used to quantify amines such as dodecylamine, tetradecylamine, hexadecylamine (B48584), and octadecylamine, showing good linearity and recoveries researchgate.net.

Table 1 summarizes typical analytical parameters for GC-MS and LC-MS in fatty amine analysis.

TechniqueAnalyte TypeDerivatization RequirementColumn Type (Typical)Detector (Typical)AdvantagesLimitationsReference
GC-MSVolatile/Derivatized AminesOften requiredCapillary (e.g., HP-INNOWax, TG5-Amine, Ionic Liquid-based)MS (EI, PCI), FIDHigh sensitivity, good separation for volatile species, structural elucidationMay require derivatization, limited for tertiary amines core.ac.ukresearchgate.netthermofisher.comnih.govresearchgate.net
LC-MSNon-volatile/Polar AminesOften optionalC18 (reversed-phase)ESI-MS, Fluorescence DetectorSuitable for thermally labile compounds, direct analysis of native aminesBackground signal reduction can be challenging researchgate.netresearchgate.netnih.govnih.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. This method is crucial for characterizing polymeric or oligomeric forms that might be present in the complex mixture of canola oil alkylamines, hydrogenated gccpo.orgseparations.nl. SEC analysis, often combined with mass spectrometry, can reveal that significant proportions of product components have molecular weights above a certain threshold (e.g., >700 Dalton), indicating oligomeric or polymeric structures gccpo.org. This technique helps in understanding the molecular weight distribution, which is vital for assessing product consistency and properties, especially for compounds used in applications where molecular size plays a critical role gccpo.org. TSKgel SuperMultiporePW columns, for example, are designed for oligomer analysis and molecular weight distribution determination in SEC separations.nl.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the chemical structure, functional groups, and purity of this compound, without the need for extensive separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the structural elucidation and purity assessment of complex organic compounds like hydrogenated canola oil alkylamines chinesechemsoc.orgresearchgate.net. NMR provides detailed insights into the molecular structure, including the types and connectivity of atoms.

For amines, ¹H NMR can show characteristic signals for protons attached to the nitrogen atom (N-H) and protons on carbon atoms directly bonded to the amine group (α-carbons) libretexts.org. N-H protons typically appear in the range of 0.5-5.0 ppm, and their exact position can be influenced by hydrogen bonding and concentration libretexts.org. Protons on α-carbons usually resonate between 2.3-3.0 ppm libretexts.org. The exchange of N-H protons with deuterium (B1214612) upon D₂O addition can confirm their presence libretexts.org.

¹³C NMR spectroscopy provides information about the carbon skeleton. Carbons directly attached to a nitrogen atom in amines typically appear in the 10-65 ppm region, slightly downfield compared to alkane carbons due to the electron-withdrawing effect of nitrogen libretexts.org. NMR spectroscopy has been widely used to obtain insights into lipid classes, fatty acid composition, levels of unsaturation, and minor compounds in vegetable oils . It can confirm the degree of hydrogenation by observing the disappearance of olefinic proton or carbon signals. For instance, in hydrogenated oligomers of α-olefins, the absence of peaks in the 4.9–6.0 ppm range in ¹H NMR spectra confirms their isomeric purity and complete saturation .

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used for identifying functional groups and assessing the purity of this compound spectroscopyonline.comresearchgate.netwallonie.be. Both techniques detect molecular vibrations, providing a "fingerprint" of the molecule.

In IR spectroscopy, primary and secondary amines exhibit characteristic N-H stretching absorptions. Primary amines (R-NH₂) show two bands (asymmetric and symmetric stretching) around 3300-3500 cm⁻¹, while secondary amines (R₂NH) show one band in the same region libretexts.org. The absence of unsaturated C=C stretching bands (around 1600-1680 cm⁻¹ for alkenes) can confirm the extent of hydrogenation. For example, the chemical structures of fatty acid amides synthesized from vegetable oils have been characterized through FTIR, along with NMR researchgate.net. Peaks corresponding to O-H stretching (2800 to 3100 cm⁻¹) and C-H stretching (2924 and 2854 cm⁻¹) of long alkyl chains are also observable researchgate.net.

Raman spectroscopy is particularly well-suited for measuring fats and oils because their C-H and C-C bonds are highly polarizable, leading to strong Raman signals spectroscopyonline.com. Raman spectroscopy can be used to monitor the C-C stretching modes (1100-1200 cm⁻¹) and C-H stretching modes (2750–3150 cm⁻¹) in hydrogenated alkyl chains, which are useful for structural analysis . Raman is also sensitive to changes in fatty acid saturation, making it valuable for assessing the completeness of hydrogenation spectroscopyonline.comnih.govresearchgate.net. The spectral information from Raman instruments can be used for quantitative analysis of the concentration of various fatty acids in edible oils, with calibration models often built using reference values from GC-MS metrohm.com.

Table 2: Characteristic Spectroscopic Features for Alkylamines

Spectroscopy TypeKey Functional Groups/BondsCharacteristic Spectral Region (cm⁻¹ or ppm)Information ProvidedReference
¹H NMR N-H protons0.5-5.0 ppmPresence of primary/secondary amines, hydrogen bonding libretexts.org
α-C-H protons2.3-3.0 ppmProtons adjacent to amine nitrogen libretexts.org
Olefinic protons4.9-6.0 ppm (absence indicates hydrogenation)Degree of unsaturation/hydrogenation
¹³C NMR α-Carbons (C-N)10-65 ppmCarbon atoms directly bonded to amine nitrogen libretexts.org
Olefinic carbons(absence indicates hydrogenation)Degree of unsaturation/hydrogenation
IR N-H stretches3300-3500 cm⁻¹ (primary/secondary amines)Presence of amine groups researchgate.netlibretexts.org
C-H stretches2800-3100 cm⁻¹Alkyl chain presence researchgate.netresearchgate.net
C=C stretches1600-1680 cm⁻¹ (absence indicates saturation)Degree of unsaturation/hydrogenation researchgate.net
Raman C-H stretches2750-3150 cm⁻¹Alkyl chain presence spectroscopyonline.com
C-C stretches1100-1200 cm⁻¹Alkyl chain structure, skeletal vibrations spectroscopyonline.com
Unsaturation bands(sensitive to saturation changes)Degree of unsaturation/hydrogenation, fatty acid profile spectroscopyonline.comnih.govresearchgate.net

Compound Names and PubChem CIDs

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for the structural elucidation and characterization of complex organic molecules, including this compound. The fragmentation patterns observed in mass spectra provide critical information about the molecular structure, functional groups, and branching patterns of these long-chain amines.

General Fragmentation Principles for Amines: Amines, particularly those with an odd number of nitrogen atoms, typically exhibit an odd molecular weight for their parent ion (M+•) thegoodscentscompany.comnih.govalfa-chemistry.com. However, for longer straight-chain aliphatic amines, the molecular ion peak can often be weak or even absent nih.govalfa-chemistry.com. In such cases, chemical ionization (CI) techniques can be employed to obtain a clearer molecular ion for molecular mass determination nih.gov.

The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom thegoodscentscompany.comnih.govalfa-chemistry.comlibretexts.orgfuture4200.comlibretexts.org. This cleavage produces a relatively stable iminium ion and an alkyl radical. The fragment containing the nitrogen group typically retains the charge nih.gov.

Primary Amines (R-CH₂-NH₂): Alpha-cleavage often leads to a characteristic fragment at m/z 30 (CH₂=NH₂⁺) thegoodscentscompany.comnih.govalfa-chemistry.comlibretexts.org. This is generally the base peak (most abundant ion) in the mass spectrum of primary amines with an unbranched α carbon thegoodscentscompany.comnih.govalfa-chemistry.com.

Secondary Amines (R-CH(R')-NH-R'' or R-NH-R'): Alpha-cleavage produces a secondary iminium ion. If both alkyl chains have at least two carbon atoms, a subsequent hydride-shift rearrangement fragmentation can occur, leading to the loss of an olefin and formation of a primary iminium ion future4200.comlibretexts.org. The loss of the largest alkyl group is generally preferred as it leads to a more stable radical nih.gov.

Tertiary Amines (R-C(R')(R'')-N(R''')₂ or R-N(R')(R'')): Alpha-cleavage preferentially involves the loss of the largest hydrocarbon chain, leading to a stable iminium ion nih.govfuture4200.com.

Beyond α-cleavage, amines can also undergo cleavages of carbon-carbon bonds further away from the functional group, producing even fragments nih.gov. In saturated long-chain compounds, charge-remote fragmentation can also occur, providing information about the aliphatic chain whitman.edugoogleapis.com.

Illustrative Fragmentation Data for a Primary Long-Chain Alkylamine (e.g., Octadecylamine):

Fragment Ion (m/z)Proposed StructureFragmentation TypeSignificance
M+•C₁₈H₃₉NMolecular IonOften weak or absent in long-chain aliphatic amines nih.govalfa-chemistry.com
30CH₂=NH₂⁺α-CleavageCharacteristic base peak for primary amines with unbranched α-carbon thegoodscentscompany.comnih.gov
(M-R)⁺R-NH₂⁺ or relatedα-CleavageLoss of alkyl radical, indicating chain length and branching nih.gov
(M-CH₂-CH₂-...)⁺β-cleavage and othersEven fragments from cleavages along the alkyl chain nih.gov
Series of 14 Da differences(CH₂)nN⁺Homologous seriesPeaks spaced by 14 mass units (CH₂) along the nitrogen-containing fragment nih.gov

Note: This table provides illustrative fragmentation patterns based on general principles of aliphatic amine mass spectrometry, as specific data for "this compound" is not widely published in detailed fragmentation studies.

Titration and Quantitative Analysis for Amine Value Determination

Titration is a fundamental and widely used analytical method for the quantitative determination of amine content, typically expressed as the "amine value" or "amine number". The amine value is defined as the milligrams of potassium hydroxide (B78521) (KOH) equivalent to the total amine content in one gram of sample thegoodscentscompany.comfishersci.seontosight.ai.

For the analysis of weak bases like long-chain amines, non-aqueous titration methods are preferred over aqueous titrations thegoodscentscompany.comfishersci.seCurrent time information in Nyong-et-Kellé, CM.. Water, being a stronger base than glacial acetic acid, would interfere with the titration and prevent a sharp endpoint thegoodscentscompany.comCurrent time information in Nyong-et-Kellé, CM..

Methodology using Perchloric Acid Titration: A common and effective method involves the non-aqueous titration of the amine sample in glacial acetic acid using a standardized solution of perchloric acid (HClO₄) in glacial acetic acid as the titrant thegoodscentscompany.comfishersci.seCurrent time information in Nyong-et-Kellé, CM.uni.lu.

Sample Preparation: A precisely weighed amount of the canola oil alkylamine, hydrogenated sample is dissolved in glacial acetic acid. The amount of sample depends on the expected amine value to ensure the titration volume falls within the recommended burette range (e.g., 30% to 70% of total burette volume) Current time information in Nyong-et-Kellé, CM..

Titration: The solution is then titrated potentiometrically with perchloric acid in glacial acetic acid. The perchloric acid-acetic acid combination forms very strong proton donors (CH₃COOH₂⁺ ions), which enhance the alkaline properties of the weak amine, enabling a sharp equivalence point detection thegoodscentscompany.comfishersci.seCurrent time information in Nyong-et-Kellé, CM.uni.lu.

Endpoint Detection: The endpoint is typically detected potentiometrically, where a sharp voltage jump indicates the equivalence point fishersci.se. Visual indicators like crystal violet can also be used .

Calculation of Amine Value: The amine value is calculated using the volume and normality of the perchloric acid consumed, along with the sample mass.

Formula for Amine Value (Amine Number): Amine Value (mg KOH/g) = (Volume of HClO₄ (mL) × Normality of HClO₄ × 56.1) / Sample Mass (g) ontosight.ai

Where 56.1 is the molecular weight of KOH.

Table: Typical Amine Value Range for Hydrogenated Tallow (B1178427) Amine (a representative long-chain alkylamine)

ParameterTypical Range (mg KOH/g)Source/Context
Total Amine Value203 - 220Hydrogenated tallow amine nouryon.com

Note: The actual amine value for "this compound" would depend on its specific composition and degree of amination. The table provides a reference based on a similar class of compounds.

Sample Preparation Techniques for Complex Matrices (Environmental, Industrial)

Effective sample preparation is crucial for the accurate characterization and quantification of this compound, especially when dealing with complex environmental or industrial matrices. These matrices can contain numerous interfering substances that necessitate clean-up and preconcentration steps.

General Principles for Sample Preparation: The goal of sample preparation is to isolate the analytes of interest from the matrix, remove interferences, and often to concentrate the analytes to achieve detection limits thegoodscentscompany.comontosight.ainih.gov.

Techniques for Environmental Matrices: Environmental samples, such as water or soil, can be particularly challenging due to their heterogeneity and the presence of diverse organic and inorganic compounds.

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes between two immiscible liquid phases. While effective, it can be labor-intensive, time-consuming, and generates significant organic solvent waste thegoodscentscompany.comontosight.ainih.gov. For long-chain amines, extraction into organic solvents like diethyl ether or chloroform (B151607) is common.

Solid Phase Extraction (SPE): SPE is a widely used and more environmentally friendly preconcentration technique for aqueous samples thegoodscentscompany.comontosight.aifishersci.be. It involves passing the liquid sample through a solid sorbent material that selectively retains the analytes. After washing to remove interferences, the analytes are eluted with a suitable solvent. This method offers advantages like reduced solvent usage and better selectivity future4200.comwhitman.eduontosight.ainih.govfishersci.be. Various sorbent chemistries can be chosen based on the properties of the alkylamines.

Freeze-Drying and Re-dissolution: For liquid samples containing long-chain amines, especially for subsequent LC-MS analysis, freeze-drying can be used to remove water. The dried residue is then redissolved in a suitable organic solvent, often acidified methanol (B129727) (MeOH/HCl), followed by sonication to ensure complete dissolution and filtration to remove particulates atamanchemicals.com.

Techniques for Industrial Matrices: Industrial samples, such as process streams, finished products (e.g., lubricants, asphalt (B605645) emulsions, polyurethane formulations), or by-products, also present complex challenges due to their diverse chemical compositions.

Direct Dissolution/Dilution: For some industrial samples where the matrix interference is minimal or the analyte concentration is high, direct dissolution in a suitable solvent or simple dilution might suffice before instrumental analysis.

Derivatization: To improve volatility for Gas Chromatography (GC) analysis or to introduce a chromophore/fluorophore for UV/Vis or fluorescence detection, derivatization is often employed. For long-chain primary alkylamines, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can enhance volatility and peak shape for GC-MS analysis and even direct fragmentation whitman.eduthegoodscentscompany.comuni.lu.

Matrix-Specific Extractions: Depending on the industrial product, specific extraction protocols may be developed. For instance, methods for analyzing amines in polymer raw materials or other complex chemical formulations would often involve dissolving the matrix, followed by extraction or precipitation steps to isolate the amine components. Quality control in hydrogenated oil production also involves monitoring parameters like free fatty acids, which can be affected by moisture levels and poisoning of catalysts.

Table: Common Sample Preparation Approaches for Long-Chain Amines

TechniqueApplicationAdvantagesConsiderations
Liquid-Liquid Extraction (LLE)Broad range of environmental and industrial samplesVersatile for many analytesSolvent intensive, labor-intensive, emulsion formation
Solid Phase Extraction (SPE)Aqueous environmental samples, process waterReduced solvent, good selectivity, preconcentrationSorbent selection critical, matrix effects
Freeze-Drying & Re-dissolutionAqueous samples for LC-MSEffective for water removal, concentrationCan be time-consuming
DerivatizationGC-MS analysis of aminesImproves volatility, peak shape, detector responseAdds a step, reagent selection important
Microextraction Techniques (e.g., SPME)Trace analysis, various matricesMinimal solvent, automated, reduced matrix interferenceFiber selection, optimization of extraction conditions

Emerging Analytical Technologies for Trace Level Detection

The detection and quantification of this compound, at trace levels are increasingly important due to their potential environmental presence, industrial applications, and the need for stringent quality control. Emerging analytical technologies offer enhanced sensitivity, selectivity, and throughput compared to traditional methods.

Microfluidics-Laser Induced Fluorescence (LIF) Detection: This technology holds significant promise for ultra-trace level detection of primary fatty acid amines. Microfluidic devices integrate sample preparation steps like fluorescent tagging reactions on a chip, minimizing sample handling and reagent consumption. Coupled with an optimized LIF optical detection system, this approach has demonstrated unparalleled sensitivity, achieving detection at sub-fmol levels (e.g., 436 amol), which is several orders of magnitude lower than typical LC-MS techniques Current time information in Nyong-et-Kellé, CM.. This can serve as a complementary quantification platform for "omics" studies.

Advanced Chromatography Coupled with Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS): While GC-MS and LC-MS are established techniques, advancements in tandem mass spectrometry (MS/MS) provide significantly improved selectivity and sensitivity for trace analysis in complex matrices thegoodscentscompany.comfishersci.be.

GC-MS/MS: Often used for volatile and semi-volatile compounds. For long-chain alkylamines, derivatization (e.g., with trifluoroacetic anhydride) is frequently employed to enhance volatility, improve peak shape, and direct fragmentation, allowing for more reliable identification and quantification at trace levels whitman.eduthegoodscentscompany.comuni.lu.

LC-MS/MS: Suitable for less volatile or thermally labile compounds. The use of high-resolution mass spectrometry (HRMS) in combination with LC provides accurate mass measurements and detailed fragmentation information for structural elucidation, even for complex mixtures of fatty acids and potentially fatty amines at low concentrations googleapis.com.

Solid Phase Microextraction (SPME) Coupled with Chromatography: SPME is a "green" sample preparation technique that effectively combines extraction and preconcentration into a single step, minimizing solvent use thegoodscentscompany.comnouryon.comnih.govfishersci.be. When coupled online with GC or LC, SPME offers significant advantages for trace analysis in complex samples by reducing matrix interference and analysis time. Different SPME fiber coatings can be selected for optimal extraction of various analytes, including long-chain amines ontosight.ainouryon.com. Headspace SPME (HS-SPME) is particularly useful for volatile components from complicated matrices, as it avoids direct contact with the sample, extending fiber lifespan nouryon.com.

Ion Chromatography (IC): While primarily used for ionic species, ion chromatography with direct conductivity detection can be applied for the quantification of various amines, including some ethanolamines, and could potentially be adapted for the analysis of protonated long-chain alkylamines, especially in process analysis settings where specific amine species need to be monitored.

Fourier Transform Infrared (FTIR) Spectroscopy: While not a trace detection method in itself, FTIR spectroscopy offers rapid, non-invasive characterization of functional groups. In the context of lipid transformations, ATR-FTIR methods have been developed to monitor changes in iodine value and other parameters, suggesting its potential for rapid assessment of the degree of hydrogenation or other transformations in amine derivatives if distinct spectral features are present.

These emerging and advanced analytical technologies, by enhancing sensitivity, improving sample preparation efficiency, and providing more detailed structural information, are crucial for comprehensive characterization and trace-level detection of this compound, across various applications.

Derivatives and Modified Structures of Canola Oil Alkylamines, Hydrogenated

Quaternized Derivatives and Their Industrial Applications

Quaternized derivatives of fatty amines, including those derived from canola oil alkylamines, are formed by quaternizing the tertiary amine group. This process typically involves reaction with alkyl halides such as methyl chloride or methyl bromide. These quaternized compounds, often referred to as quaternary ammonium (B1175870) compounds, betaines, or sulfobetaines, are valuable for numerous industrial applications due to their cationic nature. google.comgoogleapis.com

Industrial Applications:

Detergents and Cleaners: Quaternized fatty amines act as effective surfactants, providing cleaning and emulsifying properties. google.com

Fabric and Hair Care: They are widely used in fabric softeners and hair conditioners, imparting softness, antistatic properties, and manageability. google.comgoogleapis.comgoogleapis.com

Personal Care Products: Beyond hair care, they are found in liquid cleansing products and oral care formulations. google.com

Antimicrobial Compositions: Their cationic charge contributes to antimicrobial efficacy, making them useful in disinfectants and sanitizers. google.comgoogle.com

Agricultural Applications: Quaternized derivatives can function as adjuvants in agricultural formulations. google.com

Oilfield Applications: They are utilized in various processes within the oil and gas industry. google.comgoogle.com

The synthesis of quaternized fatty amines from natural oil metathesis can yield precursors with shorter chains and a higher proportion of trans-isomers, which may lead to improved performance in surfactant applications. googleapis.com

Ethoxylated and Propoxylated Derivatives for Enhanced Functionality

Ethoxylation and propoxylation are processes that introduce ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) units, respectively, to the alkylamine backbone, leading to derivatives with modified hydrophilic-lipophilic balance (HLB) and enhanced functionality. These modifications are crucial for tailoring the surfactant properties, such as water solubility, foaming, and detergency. google.comgoogleapis.compcc.eu

Enhanced Functionality:

Improved Water Solubility: The addition of hydrophilic ethoxy or propoxy groups increases the water solubility of the derivatives, making them suitable for water-based formulations.

Surface Activity Modulation: The degree of ethoxylation or propoxylation allows for precise control over surface tension reduction and wetting properties, critical for their performance as surfactants.

Viscosity Modification: Alkoxylation can influence the rheological properties, including viscosity, of the resulting compounds.

Emulsification and Dispersion: These derivatives exhibit enhanced emulsifying and dispersing capabilities, making them valuable in formulations requiring stable emulsions or suspensions.

Research Findings Example (General Alkoxylated Amines): Studies on alkoxylated asymmetric alkylamine surfactants, such as tallow (B1178427) alkylmethylamine ethoxylates or coco alkylmethylamine ethoxylates, demonstrate their use as adjuvants, particularly in herbicide compositions, due to their efficacy-enhancing ability. The number of ethoxylate units (EO) influences their properties; for instance, tallowamine di-ethoxylate with 15 EO has been noted for its surfactant properties. google.com

An example of how alkoxylation impacts viscosity can be seen in alkoxylated derivatives of epoxidized canola oil and canola biodiesel, where differences in molecular size influence kinematic viscosity. mdpi.com

Amine Oxides and Their Functionality

Amine oxides, also known as amine N-oxides, contain a functional group R₃N⁺−O⁻, where the nitrogen is bonded to three hydrocarbon chains and an oxygen atom. In the strict sense, this refers to oxides of tertiary amines. These compounds are typically prepared by the oxidation of tertiary amines with a hydrogen peroxide solution. google.comatamanchemicals.comgoogle.com

Functionality and Properties:

Surfactant Properties: Amine oxides are well-known surfactants with a high capacity to reduce surface tension. google.comatamanchemicals.com

pH-Dependent Behavior: They exhibit non-ionic surfactant properties in neutral and alkaline pH conditions, becoming cationic in acidic environments due to protonation. This pH-dependent behavior allows for versatile applications. atamanchemicals.comresearchgate.net

Foam Boosting and Stabilization: Amine oxides are excellent foam boosters and foam stabilizers, contributing to dense, stable foam in cleaning formulations. google.comatamanchemicals.com

Detergency and Grease Emulsification: They enhance detergency and provide strong cleaning powers, including effective grease emulsification and soil suspension. atamanchemicals.com

Compatibility: They are compatible with most other surfactants and can exhibit synergistic effects when combined with anionic and other non-ionic surfactants. atamanchemicals.com

Low Irritability: Many amine oxides are noted for their low eye and skin irritability, making them suitable for cleaning and cosmetic industries. atamanchemicals.com

Industrial Applications: Amine oxides are crucial in the cleaning and cosmetic industries, used in detergents, personal care products, sanitizers, and fabric softeners. google.comatamanchemicals.com

Amide and Amidoamine Derivatives from Canola Oil and Alkyl Amines

Amide and amidoamine derivatives can be synthesized from canola oil (or its fatty acids) and various alkyl amines. Fatty acid amides (FAAms) are formed through the direct amidation of vegetable oils or fatty acid methyl esters with primary alkyl amines. Amidoamines, specifically, are formed by the condensation of fatty acids with diamines like 3,3-dimethylaminopropylamine (DMAPA). googleapis.comresearchgate.netcir-safety.org

Synthesis and Properties:

Fatty Acid Amides (FAAms):

Synthesized from commercial vegetable oils (including canola oil) and primary alkyl amines. researchgate.net

Characterization often involves techniques such as FTIR, ¹H-NMR, ¹³C-NMR, DSC, and TGA to confirm chemical structure and thermal properties. researchgate.netresearchgate.net

Studies have shown high purity and yield from primary alkyl amines, with some FAAms exhibiting high latent heat, making them potential phase change materials. researchgate.netresearchgate.net

The melting temperature and latent heat of FAAms can be influenced by the chain length of the precursor amine. researchgate.net

Amidoamine Derivatives:

Formed by the amidization (amide forming condensation) of fatty acids with aminoalkyl-substituted tertiary amines, such as DMAPA. googleapis.comcir-safety.org

These derivatives possess a core structure with both a secondary amide and a tertiary amine functional group, separated by an alkyl chain. cir-safety.org

Examples include brassicamidopropyl dimethylamine (B145610) (from Brassica Campestris Seed Oil fatty acids) and cocamidopropyl dimethylamine (from coconut oil fatty acids). cir-safety.org

Table: Example Characterization Data for Fatty Acid Amides (General Vegetable Oil Derived)

PropertyValue/ObservationCharacterization MethodSource (General)
Chemical StructureConfirmedFTIR, ¹H-NMR, ¹³C-NMR, Mass Spectra researchgate.netresearchgate.netresearchgate.net
Thermal StabilityStable under 200 °CTGA researchgate.net
Latent HeatUp to 141 kJ/kg (specific FAAms) or 202 J/g (specific FAAms from soybean oil)DSC researchgate.netresearchgate.net
Surface Tension ReductionApprox. 32.48 mN/m at 5.06 × 10⁻⁵ mol/L (amide amine oxide surfactants)Surface Tensiometer researchgate.net
Emulsifying PowerStrong (for specific amide amine oxide surfactants)Emulsification tests researchgate.net

Synthesis and Characterization of Novel Derivatives for Specific Industrial Functions

Research continues into the synthesis and characterization of novel canola oil alkylamine derivatives to meet specific industrial demands, often focusing on enhancing existing properties or introducing new functionalities. This includes developing derivatives for specialized applications, such as high-performance lubricants, advanced surfactants, or unique polymeric materials. mdpi.com

Approaches to Novel Derivative Synthesis:

Alkoxylation of Epoxidized Oils: Canola oil and canola biodiesel can undergo epoxidation, followed by alkoxylation with alcohols (e.g., 2-propanol, tert-butyl alcohol) to yield alkoxides. These novel derivatives can serve as biolubricant base stocks with enhanced lubricity, thermo-oxidative stability, and rheological properties, suitable for gear and engine oils. mdpi.com

Structural Modification for Polymeric Applications: More highly hydroxylated or polyol structures derived from vegetable oils are valuable for various polymer applications, including polyurethanes. mdpi.comresearchgate.net

Amino Acid-Based Surfactants: Novel nonionic surfactants can be synthesized by combining vegetable oil-derived fatty acids or their derivatives with amino acids, followed by ethoxylation. These can exhibit good detergency and foaming properties. academie-sciences.frwhiterose.ac.uk

Characterization Techniques: The characterization of novel derivatives employs a range of analytical techniques to confirm their chemical structure, purity, and functional properties:

Spectroscopic Methods:

FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of specific functional groups (e.g., amide, amine, ether, hydroxyl). researchgate.netresearchgate.netresearchgate.netresearchgate.net

NMR (Nuclear Magnetic Resonance Spectroscopy - ¹H, ¹³C, 2D-NMR): Provides detailed structural elucidation, identifying the arrangement of atoms and functional groups. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS): Confirms molecular weight and provides insights into the molecular structure. researchgate.net

Thermal Analysis:

DSC (Differential Scanning Calorimetry): Determines thermal properties such as melting point, crystallization temperature, and latent heat, particularly for phase change material applications. researchgate.netresearchgate.net

TGA (Thermogravimetric Analysis): Assesses thermal stability and decomposition temperatures. researchgate.netresearchgate.net

Physicochemical Property Measurement:

Surface Tension Measurement: Evaluates surface activity and surfactant efficacy. google.comresearchgate.net

Viscosity and Rheology: Determines flow properties, critical for lubricant and formulation applications. mdpi.com

Iodine Value, Acid Value, Saponification Value: Classical methods to characterize the degree of unsaturation and ester content. researchgate.netresearchgate.net

Data Table: Selected Properties of Canola Oil and its Alkoxylated Derivatives for Lubricant Applications

Property (Unit)Canola Oil (CO) (Unmodified)Propylated Canola Oil Biolubricant (PCOB)Butylated Canola Oil Biolubricant (BCOB)
Melting Temperature (°C)-20(Modified)(Modified)
Kinematic Viscosity at 40 °C (cSt)-18 - 1822 (range for ECO derived alkoxides)18 - 1822 (range for ECO derived alkoxides)
Kinematic Viscosity at 100 °C (cSt)-4.2 - 102 (range for ECO derived alkoxides)4.2 - 102 (range for ECO derived alkoxides)
Lubricity (WSD, µm)-Reduced significantly from SDF (600 µm)Reduced significantly from SDF (600 µm)
Oxidative StabilityGoodEnhancedEnhanced

Note: Data for PCOB and BCOB are ranges for alkoxylated epoxidized canola oil (ECO) derivatives, as specific values for hydrogenated canola oil alkylamine derivatives were not directly available for tabulation. mdpi.com

Future Research Directions and Sustainability Outlook for Canola Oil Alkylamines, Hydrogenated

Development of Next-Generation Sustainable Synthesis Technologies

The conventional industrial production of fatty amines, often referred to as the "nitrile route," involves several steps, requires high temperatures (exceeding 250 °C), and typically yields a mixture of primary, secondary, and tertiary amines that are difficult to separate due to their structural similarities wikipedia.orgleibniz-gemeinschaft.deresearchgate.net. These disadvantages highlight the need for more sustainable and efficient synthetic pathways.

Future research is focused on developing green chemistry routes that overcome these limitations. A notable advancement involves the use of novel catalytic systems. For instance, a cobalt-based catalyst has been developed that enables the direct, one-pot conversion of used cooking oil, a readily available biowaste, into primary fatty acid amines. This process operates under moderate temperatures and demonstrates high selectivity, significantly improving resource and atom efficiency by combining all reactants and the catalyst in a single vessel leibniz-gemeinschaft.debiooekonomie.de.

Another promising direction is the microbial production of fatty amines. This involves engineering recombinant bacterial cells to express specific exogenous biosynthetic enzymes that can convert fatty aldehydes into fatty amines in vivo googleapis.com. This bio-based approach offers advantages such as a more consistent product composition, potentially lower manufacturing costs, and a reduced environmental impact, while also expanding the range of sustainable feedstocks beyond traditional oils or petrochemicals googleapis.com.

Furthermore, researchers are exploring direct N-alkylation reactions that utilize molecular hydrogen and renewable feedstocks. An example includes the direct N-alkylation of amines with triglycerides using a ruthenium (Ru)/Triphos complex, which allows for a single-step synthesis of various secondary and tertiary amines from plant oil researchgate.net. Reductive amination of carboxylic acids is also being investigated as a green and sustainable method for alkylamine synthesis, leveraging abundant carbon sources researchgate.net. Additionally, the mild hydrogenation of amides using bimetallic catalysts, such as platinum-vanadium (Pt-V), shows promise for achieving high selectivity under less severe conditions, such as 1 bar H₂ at 70 °C or 5 bar H₂ at room temperature researchgate.net. These innovations align with the broader goal of utilizing "green hydrogen" and renewable feedstocks to establish "double green" chemical conversion platforms .

Table 1: Advancements in Sustainable Synthesis Technologies for Fatty Amines

Synthesis TechnologyKey AdvantagesFeedstock Potential
Cobalt-based One-Pot CatalysisReduces process steps; operates at moderate temperatures; high selectivity for primary amines; improves resource and atom efficiency leibniz-gemeinschaft.debiooekonomie.de.Used cooking oil, various bio-waste streams leibniz-gemeinschaft.debiooekonomie.de.
Microbial ProductionAchieves more consistent product composition; offers lower manufacturing costs; reduces environmental impact; enables utilization of diverse novel feedstocks googleapis.com.Plant- or natural oil processing biomass; fatty aldehydes googleapis.com.
Direct N-Alkylation (Ru/Triphos)Enables a single-step synthesis; directly utilizes triglycerides and molecular hydrogen; yields a broad range of primary, secondary, and tertiary amines researchgate.net.Plant oil, various methyl esters researchgate.net.
Mild Amide Hydrogenation (Pt-V)Operates under mild reaction conditions (low pressure/temperature); achieves high selectivity researchgate.net.Various amides researchgate.net.

Exploration of Novel Industrial Applications Beyond Current Scope

Beyond their established roles in surfactants, corrosion inhibitors, fuel additives, lubricants, emulsifiers, detergents, and personal care products ontosight.aiontosight.aiwikipedia.org, hydrogenated canola oil alkylamines are being explored for novel industrial applications, leveraging their unique chemical and physical properties.

One significant area of research is their potential as Phase Change Materials (PCMs). Fatty acid amides, which can be synthesized from vegetable oils and primary alkyl amines, have demonstrated promising thermal storage capabilities. These materials exhibit single transitions over narrow temperature ranges upon cooling and heating, with latent heats reaching up to 141 kJ/kg, indicating their potential for applications in thermal regulation researchgate.netacs.org.

Canola oil derivatives, including aminated and hydrogenated forms, are also being investigated as precursors for advanced polymer materials. For example, a multi-catalytic sequence involving ruthenium-catalyzed cross-metathesis and palladium-catalyzed amination-hydrogenation of canola oil can yield valuable precursors like methyl-11-aminoundecanoate, a key intermediate for the production of Nylon-11 researchgate.net. This illustrates a pathway for producing high-performance, bio-based polymers.

Furthermore, canola oil-derived polyols, which can be modified to incorporate tertiary amine groups, are being developed for use in polyurethane foam formulations. The introduction of these amine groups provides intrinsic catalytic properties to the polyols, potentially reducing the need for additional catalysts in the foam manufacturing process researchgate.net. These bio-based polyols also contribute to the formulation of hydrophobic anticorrosive coatings researchgate.net. Additionally, waxes derived from metathesized natural oils and amines are being explored for new material applications google.com.

Enhanced Environmental Remediation Strategies (e.g., Bioremediation of Oil Spills)

The inherent surfactant and emulsification capabilities of fatty amines position them as promising candidates for environmental remediation, particularly in addressing oil spills. While the environmental release of certain alkyl amines has raised concerns regarding potential harm to aquatic life ontosight.ai, ongoing research aims to develop formulations and strategies that maximize their beneficial environmental applications while mitigating any adverse impacts.

Bio-based surfactants, including derivatives of fatty amines, are increasingly recognized as "green surfactants" due to their biodegradability, lower toxicity, and renewable origin, providing a petroleum-free alternative to traditional synthetic surfactants nih.govacs.org. Their ability to emulsify and disperse substances is already harnessed in various cleaning and agricultural formulations acs.org. For instance, fatty amine surfactants can be further investigated for their efficacy in oil spill dispersion, which facilitates the natural biodegradation of crude oil components. Future research will focus on optimizing the molecular structure and application methods of these bio-based alkylamines to achieve effective dispersion with minimal ecotoxicological impact, possibly through integrating them into targeted bioremediation approaches that combine surfactant action with microbial degradation nih.gov.

Integration into Circular Economy Models

Integrating hydrogenated canola oil alkylamines into circular economy models involves maximizing resource utilization, minimizing waste generation, and fostering regenerative material cycles. A key aspect of this integration is the valorization of waste biomass as a primary feedstock.

For instance, the utilization of used cooking oil, a significant waste stream, as a starting material for amine synthesis exemplifies this circular approach leibniz-gemeinschaft.debiooekonomie.deresearchgate.net. This not only provides a renewable resource but also contributes to solving waste management challenges. The concept of "double green" platforms, which combine the production of green hydrogen with the use of renewable feedstocks, is a crucial strategy for achieving more sustainable chemical conversion processes within a circular framework .

Furthermore, achieving a circular economy for these compounds necessitates the development of effective methods for recycling and upcycling products containing fatty amines. While specific recycling methods are an area for ongoing research, the broader objective for all sustainable chemicals is to undertake "cradle-to-grave" assessments that encompass their entire life cycle, including end-of-life options such as recycling or safe biodegradation acs.org. Efforts are also directed towards developing catalysts and processes that can convert industrial and household waste streams into valuable organic compounds, thereby further closing material loops and promoting resource efficiency .

Advancements in Predictive Modeling for Environmental Fate and Ecotoxicity

A critical component of the sustainable development and deployment of hydrogenated canola oil alkylamines is the ability to accurately understand and predict their environmental fate and ecotoxicity. Although regulatory bodies such as the European Chemicals Agency (ECHA) and the National Institute for Occupational Safety and Health (NIOSH) provide frameworks for assessing environmental impact and ensuring safe handling ontosight.ai, advancements in predictive modeling are crucial for the proactive design of truly sustainable chemicals acs.org.

Future research will concentrate on developing and refining Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches. These models are designed to correlate the chemical structure of compounds with their environmental behavior, including properties such as biodegradability, bioaccumulation potential, and toxicity to various aquatic and terrestrial organisms rsc.org. Machine learning algorithms, trained on existing data sets of fatty amines and similar bio-based chemicals, can be used to predict their environmental partitioning, degradation pathways, and potential ecological effects. This predictive capability is vital for the early identification of potentially problematic molecular structures and for guiding the synthesis of inherently safer and more environmentally benign variants, thereby contributing to the "design for environment" principle central to green chemistry.

Q & A

Q. What experimental setups are recommended for studying the hydrogenation of canola oil alkylamines?

A standardized approach involves using a high-pressure reactor (e.g., Parr 5500) with controlled temperature (e.g., 180°C), hydrogen pressure (2.5–21 bar), and stirring speed (950 rpm). Catalyst concentration (e.g., 0.03 wt% NiAlCe) and solvent (25 g canola oil) are critical variables. Post-reaction, fatty acid composition is analyzed via gas chromatography-mass spectrometry (GC-MS) or titration (e.g., Wijs method for iodine value). Pressure control via hydrogen supply and catalyst filtration are essential for reproducibility .

Q. How does catalyst composition influence hydrogenation efficiency and selectivity in canola oil?

Catalyst composition directly impacts cis/trans isomer ratios. For example, NiAlCe catalysts with low cerium loading (0.67 wt%) reduce C18:1 trans isomers by ~35% compared to cerium-free NiAl catalysts. Ce modifies electronic and geometric properties of the catalyst, suppressing isomerization via the Horiuti-Polanyi mechanism. Higher Ce loadings (>1 wt%) reduce activity, necessitating optimization of Ce content for balance between selectivity and reaction rate .

Q. What analytical methods are most reliable for quantifying alkylamines in hydrogenated canola oil matrices?

GC-MS with derivatization (e.g., isobutyl chloroformate) achieves lower detection limits (0.02–0.04 ng m⁻³) and higher accuracy (84–99%) compared to ion chromatography (IC). Derivatization parameters (pH, time, reagent concentration) must be optimized to minimize evaporation losses. For complex matrices, solid-phase extraction (SPE) with acetone/acetonitrile-modified eluents improves IC separation but has lower accuracy (55–103%) due to amine volatility .

Q. How do hydrogenation pressures affect fatty acid profiles in canola oil?

Increasing hydrogen pressure (2.5–21 bar) elevates stearic acid (C18:0) content (13.1–22.0%) and reduces linoleic acid (C18:2). However, higher pressures (>11 bar) degrade selectivity for linolenic acid (C18:3), increasing its residual content from 0.2% to 0.5%. Pressure synergizes with Ce doping to reduce trans isomers, but excessive pressure may favor undesired saturation .

Q. What are the key variables in preparing NiAlCe catalysts for hydrogenation studies?

Catalysts are synthesized via co-precipitation at pH 7–7.4 and 80°C using Na₂CO₃/NaOH. Post-precipitation, calcination at 450–550°C for 2–4 hours ensures structural stability. Characterization via XRF, XRD, and TPR confirms Ce incorporation and surface properties. Optimal Ce loading (0.67 wt%) balances activity and selectivity .

Advanced Research Questions

Q. What mechanisms explain the suppression of trans-fatty acid (TFA) formation in Ce-doped NiAl catalysts?

Ce alters the electronic environment of Ni, weakening hydrogen atom desorption during the Horiuti-Polanyi mechanism. This reduces isomerization pathways where adsorbed hydrogen recombines with unsaturated bonds, forming trans isomers. Geometric effects (Ce-induced steric hindrance) may also limit double-bond rotation. However, the exact mechanism remains unresolved, necessitating in-situ spectroscopy (e.g., DRIFTS) for mechanistic validation .

Q. How can reductive cross-amination methodologies be applied to synthesize N-alkylated cyclohexylamines from canola oil derivatives?

Rh/Pt bimetallic nanoparticles enable selective reductive cross-amination between aniline derivatives (from nitroarenes) and alkylamines under mild conditions. Key parameters include catalyst recovery (5 cycles with retained activity) and trapping of imine intermediates by alkylamines to suppress dicyclohexylamine formation. Reaction scope extends to primary and tertiary alkylamines, with yields >90% .

Q. What strategies resolve contradictions in reported pressure effects on C18:0 and C18:3 content during hydrogenation?

Contradictions arise from varying catalyst compositions and reaction scales. For example, NiAlCe catalysts at 11 bar reduce C18:0 by 18.1% compared to cerium-free catalysts (22.0%). Systematic studies must decouple pressure effects from catalyst doping and use kinetic modeling (e.g., Langmuir-Hinshelwood) to isolate variables. High-pressure in-situ GC-MS can track real-time FA profile evolution .

Q. How can ligand engineering enhance selectivity in catalytic hydrogenation of unsaturated alkylamines?

Primary alkylamines (e.g., octylamine) act as capping ligands on Pt/CoPt₃ nanoparticles, increasing alkene selectivity from 0% to >90% by blocking adsorption sites for further hydrogenation. Ligand chain length has minimal impact, but adsorption energy must exceed substrate binding to prevent displacement. This approach is applicable to unsaturated fatty acid derivatives .

Q. What advanced techniques validate the role of Ce in modifying NiAl catalyst surfaces during hydrogenation?

Combined X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) simulations reveal Ce³⁺/Ce⁴⁺ redox states enhancing Ni’s electron density, favoring cis adsorption. Operando XRD and TEM under reaction conditions track structural changes, while isotopic labeling (e.g., D₂) clarifies hydrogenation pathways. Such multi-technique approaches bridge gaps between empirical data and mechanistic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.